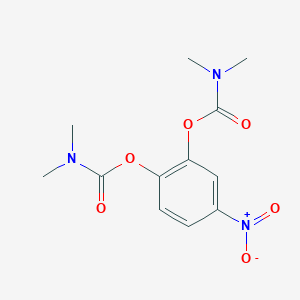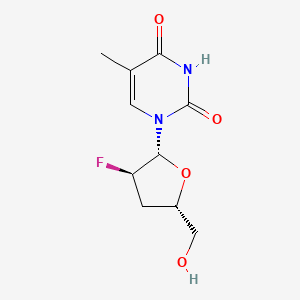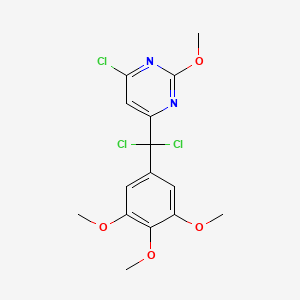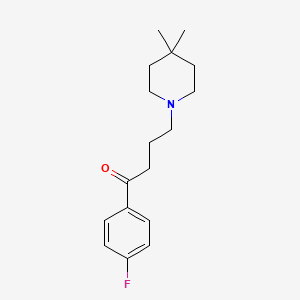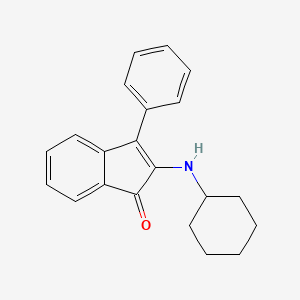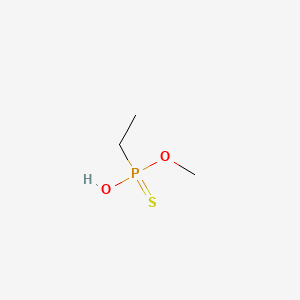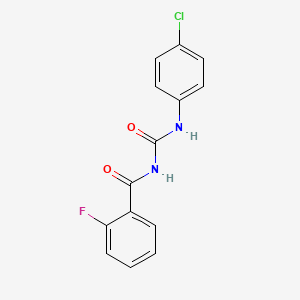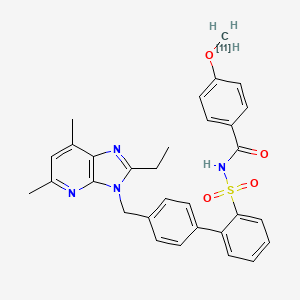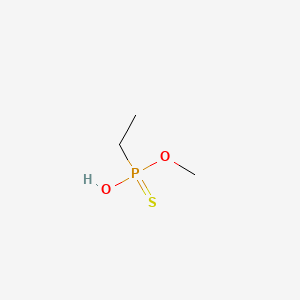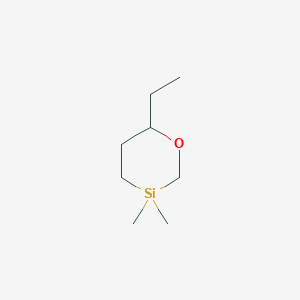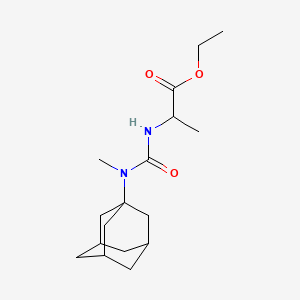
Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC 9095, also known as Piccotac 9095, is a hydrocarbon resin primarily used in the adhesives industry. It is a low molecular weight, slightly aromatic-modified aliphatic C5 tackifier. This compound is known for its excellent adhesion properties, compatibility with various polymers, and its use in hot melt adhesives and pressure-sensitive adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CC 9095 involves the polymerization of aliphatic C5 hydrocarbons. The process typically includes the following steps:
Polymerization: The aliphatic C5 hydrocarbons undergo polymerization in the presence of a catalyst.
Modification: The resulting polymer is then slightly modified with aromatic compounds to enhance its properties.
Stabilization: Antioxidants are added to stabilize the resin and prevent degradation.
Industrial Production Methods
Industrial production of CC 9095 involves large-scale polymerization reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process includes:
Feedstock Preparation: Purification of aliphatic C5 hydrocarbons.
Polymerization: Conducted at elevated temperatures and pressures in the presence of a catalyst.
Modification and Stabilization: Addition of aromatic modifiers and antioxidants.
Purification and Packaging: The final product is purified, pastillated, and packed in polyethylene bags for distribution
Análisis De Reacciones Químicas
Types of Reactions
CC 9095 undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to oxidation, affecting its adhesive properties.
Substitution: Aromatic modification involves substitution reactions where hydrogen atoms are replaced by aromatic groups.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Substitution: Involves aromatic compounds and catalysts under controlled conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the hydrocarbon resin.
Substitution Products: Aromatic-modified hydrocarbon resins with enhanced properties.
Aplicaciones Científicas De Investigación
CC 9095 has a wide range of applications in scientific research, including:
Chemistry: Used as a tackifier in adhesives, enhancing the performance of various adhesive formulations.
Biology: Utilized in the development of bio-compatible adhesives for medical applications.
Medicine: Employed in the formulation of drug delivery systems where adhesive properties are crucial.
Industry: Widely used in packaging, labeling, and other industrial applications where strong adhesion is required
Mecanismo De Acción
The mechanism of action of CC 9095 involves its ability to enhance adhesion through its molecular structure. The slightly aromatic-modified aliphatic C5 structure allows it to interact effectively with various polymers, improving adhesion. The addition of antioxidants stabilizes the resin, preventing degradation and maintaining its adhesive properties .
Comparación Con Compuestos Similares
Similar Compounds
Piccotac 9095-E: Another variant of Piccotac 9095 with similar properties but slightly different molecular weight and softening point.
C9 Hydrocarbon Tackifiers: Similar in function but differ in their aromatic content and molecular structure.
Uniqueness
CC 9095 stands out due to its excellent balance of peel and shear, compatibility with a wide range of polymers, and its light color and low odor. These properties make it highly suitable for applications in hot melt adhesives and pressure-sensitive adhesives .
Propiedades
Número CAS |
33396-49-5 |
|---|---|
Fórmula molecular |
C17H28N2O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
ethyl 2-[[1-adamantyl(methyl)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C17H28N2O3/c1-4-22-15(20)11(2)18-16(21)19(3)17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,4-10H2,1-3H3,(H,18,21) |
Clave InChI |
BQMZASIEUOBBES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)NC(=O)N(C)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



